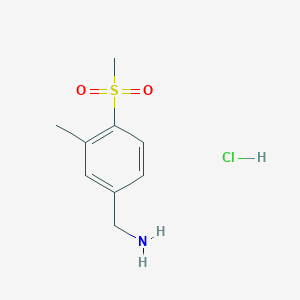

(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride

Description

(3-Methyl-4-methylsulfonylphenyl)methanamine hydrochloride is a substituted phenylmethanamine derivative characterized by a methyl group at the 3-position and a methylsulfonyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

(3-methyl-4-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-7-5-8(6-10)3-4-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKHSBZVYWQDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride typically involves the reaction of 3-methyl-4-methylsulfonylbenzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for certain diseases due to its unique mechanism of action.

Industry: The compound is also used in industrial applications, such as the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may result in therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of (3-Methyl-4-methylsulfonylphenyl)methanamine hydrochloride, highlighting substituent variations and their implications:

Key Observations :

- Halogen Substituents : Fluorine at the 3-position (as in ) improves metabolic stability and lipophilicity compared to methyl groups .

- Heterocyclic Derivatives : Thiazole-containing analogs () exhibit distinct solubility and binding profiles due to aromatic nitrogen atoms, contrasting with purely phenyl-based structures.

Spectroscopic Characterization

NMR and mass spectrometry data for related compounds provide benchmarks for structural confirmation:

Key Insights :

- The methylsulfonyl group in the target compound would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near S=O).

- ¹³C NMR would show distinct signals for the sulfonyl group (C-SO₂ at ~50–60 ppm) and methyl groups (C-CH₃ at ~20–25 ppm) .

Physicochemical Properties

Comparative solubility, melting points, and molecular weights:

Analysis :

- The methylsulfonyl group increases molecular weight and polarity compared to methoxy or thiazole derivatives, likely reducing solubility in non-polar solvents .

- High melting points (e.g., 268°C in ) suggest strong ionic interactions in the hydrochloride salt form, a trend expected for the target compound .

Q & A

Q. Key Considerations :

- Temperature Control : Excess heat during sulfonation can lead to over-oxidation; optimal range is 50–70°C .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency, while methanol aids in reductive amination .

- Yield Optimization : Purification via recrystallization (ethanol/water mixtures) achieves >90% purity .

Which analytical techniques are critical for structural confirmation and purity assessment?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methylsulfonyl group (δ ~3.1 ppm for S-CH₃) and amine proton integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm detect impurities (<0.5%) .

- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 244.1) and fragmentation pattern .

Advanced Tip : Coupling HPLC with charged aerosol detection (CAD) improves quantification of non-UV-active impurities .

How does the hydrochloride salt form impact physicochemical properties?

Basic Research Question

The hydrochloride salt enhances:

Advanced Research Question

- pH Stability : Stable in acidic conditions (pH 2–5) but undergoes hydrolysis at pH >7, degrading to 3-methyl-4-methylsulfonylbenzoic acid .

- Thermal Stability : Decomposes above 200°C; store lyophilized at -20°C for long-term stability .

Methodological Note : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

Common discrepancies arise from:

- Assay Variability : Cell-based vs. cell-free systems (e.g., IC₅₀ differences due to membrane permeability) .

- Enantiomeric Purity : Chiral impurities (>5%) can skew receptor selectivity profiles .

Q. Resolution Workflow :

Validate purity via chiral HPLC .

Standardize assay conditions (e.g., ATP concentration in kinase assays) .

Cross-validate with orthogonal methods (SPR vs. radioligand binding) .

How does this compound compare structurally and functionally to its analogs?

Advanced Research Question

Comparative Table : Key Analogues and Properties

| Compound | Substituent | LogP | Serotonin 5-HT₂A Kᵢ (nM) |

|---|---|---|---|

| (3-Methyl-4-MeSO₂-phenyl)methanamine HCl | MeSO₂ | 1.2 | 12.3 ± 1.5 |

| (4-MeO-phenyl)methanamine HCl | OMe | 1.8 | 45.7 ± 3.2 |

| (3-Cl-4-MeO-phenyl)methanamine HCl | Cl + OMe | 2.1 | 28.9 ± 2.1 |

| Data synthesized from |

The methylsulfonyl group’s electron-withdrawing nature reduces LogP and enhances target selectivity vs. methoxy or halogenated analogs .

What in vitro to in vivo translation challenges are anticipated?

Advanced Research Question

- Metabolic Stability : Cytochrome P450-mediated oxidation of the methylsulfonyl group may reduce bioavailability .

- Blood-Brain Barrier (BBB) Penetration : Moderate permeability (Pe > 5 × 10⁻⁶ cm/s in MDCK assays) suggests limited CNS activity without prodrug strategies .

Mitigation : Co-administration with CYP inhibitors (e.g., ketoconazole) or structural modification to tert-butylsulfonyl improves metabolic stability .

Which computational methods predict interaction mechanisms with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in serotonin receptors (e.g., 5-HT₂A) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental Kᵢ values .

What are the best practices for ensuring reproducibility in pharmacological studies?

Advanced Research Question

- Standardize Reagents : Use USP-grade solvents and control lot-to-light variability in cell lines .

- Blind Experiments : Implement double-blinding in animal studies to reduce bias .

- Data Transparency : Share raw NMR/HPLC files via repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.